2-(3-Hydroxypicolinamido)acetic acid
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
2-[(3-hydroxypyridine-2-carbonyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c11-5-2-1-3-9-7(5)8(14)10-4-6(12)13/h1-3,11H,4H2,(H,10,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQMRNMMPSNPJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)NCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3458-69-3 | |
| Record name | 2-[(3-hydroxypyridin-2-yl)formamido]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for N 3 Hydroxypyridin 2 Yl Carbonyl Glycine and Analogues
General Synthetic Strategies for [(3-Hydroxypyridine-2-carbonyl)amino]alkanoic Acids
The fundamental approach to synthesizing this class of compounds hinges on the coupling of a 3-hydroxypyridine-2-carboxylic acid moiety with an amino acid, in this case, glycine (B1666218). This process typically involves the activation of the carboxylic acid to facilitate the formation of an amide bond with the amino group of glycine.
Amide Bond Formation Techniques in N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine Synthesis
The creation of the amide linkage between 3-hydroxypyridine-2-carboxylic acid and glycine is a critical step. Carbodiimide (B86325) coupling methods are frequently employed for this purpose. Reagents like N,N′-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are used to activate the carboxylic acid. orgoreview.cominterchim.fr This activation forms a highly reactive O-acylisourea intermediate. peptide.comthermofisher.comgoogle.com This intermediate then readily reacts with the amino group of glycine to form the desired amide bond. orgoreview.com To minimize side reactions, such as the formation of N-acylurea, and to improve reaction efficiency, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often included. researchgate.net HOBt traps the O-acylisourea intermediate to form a more stable active ester, which then proceeds to react with the amine. google.comluxembourg-bio.com
The choice of carbodiimide can be influenced by the desired reaction conditions and purification strategy. For instance, EDC is water-soluble, and its urea (B33335) byproduct can be easily removed by aqueous extraction, making it a preferred reagent in many biological applications. interchim.frthermofisher.com In contrast, the urea byproduct of DCC is not water-soluble. google.com DIC is a liquid alternative whose urea byproduct is soluble in common organic solvents used in solid-phase peptide synthesis. peptide.comgoogle.com
| Reagent | Abbreviation | Key Characteristics | Byproduct Solubility |
|---|---|---|---|
| N,N′-Dicyclohexylcarbodiimide | DCC | Waxy solid, not water-soluble, can cause allergic reactions. thermofisher.comgoogle.com | Insoluble in most organic solvents except TFA. google.com |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC or EDAC | Water-soluble hydrochloride salt. interchim.frthermofisher.com | Water-soluble. interchim.fr |
| N,N'-Diisopropylcarbodiimide | DIC | Clear liquid, byproduct is soluble in common SPPS solvents. peptide.comgoogle.com | Soluble in organic solvents. peptide.comgoogle.com |
Alternative "green" methods are also being developed that avoid traditional coupling reagents. One such method involves the one-pot formation of a thioester intermediate from the carboxylic acid, which then reacts with the amine to form the amide bond. nih.govresearchgate.net
Ester Hydrolysis for Carboxylic Acid Moiety Derivatization
In many synthetic schemes, the glycine moiety is initially used in its ester form, such as glycine ethyl ester, to protect the carboxylic acid group and improve solubility. nih.gov Once the amide bond is formed, the ester group is hydrolyzed to yield the final carboxylic acid. This hydrolysis is typically carried out under basic conditions, for example, using an aqueous solution of a base like sodium hydroxide (B78521) or lithium hydroxide. researchgate.net The rate of hydrolysis can be influenced by the type of amino acid ester used. nih.govresearchgate.net
Diversification Strategies for N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine Derivatives
To explore structure-activity relationships, derivatives of the parent compound are often synthesized. A primary strategy for this is the modification of the pyridine (B92270) ring. This can involve the introduction of various substituents at different positions on the ring to alter the electronic and steric properties of the molecule. For instance, the synthesis of N-(pyridine-2-carbonyl)pyridine-2-carboxamide derivatives with fluoro-groups on the pyridine rings has been reported. nih.gov
Protecting Group Chemistry in N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine Synthesis
Protecting groups are essential in the synthesis of N-[(3-hydroxypyridin-2-yl)carbonyl]glycine to prevent unwanted side reactions. springernature.com The hydroxyl group on the pyridine ring and the carboxylic acid of glycine are typically protected during the amide bond formation step.
For the glycine moiety, an ester group (e.g., methyl or ethyl ester) serves as a common protecting group for the carboxylic acid. ic.ac.uk The amino group of glycine can be protected with groups like tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz), which can be removed under acidic or hydrogenolysis conditions, respectively. orgoreview.com
The choice of protecting group for the 3-hydroxy group on the pyridine ring is also critical. A common strategy is to use a benzyl (B1604629) ether, which is stable under the conditions of amide coupling and can be removed later by hydrogenolysis. The compatibility and orthogonality of the protecting groups are key to a successful synthesis, allowing for their selective removal at different stages of the synthetic sequence. springernature.com
| Functional Group | Common Protecting Groups | Deprotection Conditions |
|---|---|---|
| Amino (Glycine) | tert-Butyloxycarbonyl (Boc) | Acidic conditions (e.g., TFA). orgoreview.com |
| Benzyloxycarbonyl (Cbz) | Hydrogenolysis. | |
| Carboxylic Acid (Glycine) | Methyl or Ethyl Ester | Base-catalyzed hydrolysis. researchgate.net |
| Hydroxyl (Pyridine) | Benzyl (Bn) ether | Hydrogenolysis. |
Synthesis of Isotopically Labeled N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine Analogues for Mechanistic Studies
To investigate the mechanism of action and metabolic fate of N-[(3-hydroxypyridin-2-yl)carbonyl]glycine, isotopically labeled analogues are synthesized. scbt.com This involves incorporating stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) into the molecule. For example, deuterium-labeled N-(Phenylacetyl-d5)glycine has been used in research. medchemexpress.com These labeled compounds can be traced and quantified in biological systems using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, providing valuable insights into their biochemical pathways. scbt.com
Biological Activities and Mechanisms of Action of N 3 Hydroxypyridin 2 Yl Carbonyl Glycine
Enzyme Inhibition Profile
N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine is an inhibitor of the 2-oxoglutarate (2OG)-dependent oxygenase superfamily. rsc.orgresearchgate.net These enzymes utilize ferrous iron (Fe(II)) and 2OG as co-substrates to catalyze a wide range of oxidative reactions, including hydroxylation and demethylation. nih.govacs.org The inhibitory action of N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine stems from its structural similarity to the endogenous co-substrate, 2-oxoglutarate. researchgate.netnih.gov This allows it to act as a competitive inhibitor, binding to the active site of these enzymes and preventing their catalytic function. acs.orgresearchgate.net
A primary target of N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine is the subfamily of Hypoxia-Inducible Factor Prolyl Hydroxylase Domain (HIF-PHD) enzymes, specifically PHD1, PHD2, and PHD3. rsc.orgkrcp-ksn.org These enzymes are critical cellular oxygen sensors that regulate the stability of Hypoxia-Inducible Factor-α (HIF-α), a key transcription factor in the cellular response to hypoxia. krcp-ksn.organnualreviews.org By inhibiting PHD activity, N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine mimics a hypoxic state, leading to the stabilization of HIF-α even under normal oxygen conditions (normoxia). researchgate.netkrcp-ksn.org
Under normoxic conditions, HIF-PHD enzymes utilize molecular oxygen and 2-oxoglutarate to hydroxylate specific proline residues within the oxygen-dependent degradation domain (ODD) of HIF-α subunits. acs.orgkrcp-ksn.org This prolyl-hydroxylation event is a critical signal for the von Hippel-Lindau (VHL) tumor suppressor protein, which is part of an E3 ubiquitin ligase complex. krcp-ksn.organnualreviews.org The VHL complex recognizes and binds to the hydroxylated HIF-α, leading to its polyubiquitination and subsequent rapid degradation by the proteasome. acs.organnualreviews.org
N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine, as a 2-oxoglutarate mimetic, competitively binds to the 2OG binding site within the catalytic domain of the PHD enzymes. nih.govacs.orgresearchgate.net This binding prevents the hydroxylation of HIF-α proline residues. nih.gov Without this hydroxylation mark, HIF-α is no longer recognized by the VHL complex, thus escaping ubiquitination and proteasomal degradation. krcp-ksn.organnualreviews.org This inhibition of its degradation pathway leads to the accumulation and stabilization of the HIF-α protein within the cell. krcp-ksn.org
Table 1: Mechanism of HIF-α Stabilization
| Step | Normoxic Condition (No Inhibitor) | Normoxic Condition + N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine |
|---|---|---|
| 1. PHD Activity | HIF-PHDs are active. | N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine competitively inhibits HIF-PHDs. |
| 2. HIF-α State | Proline residues on HIF-α are hydroxylated. | HIF-α proline hydroxylation is blocked. |
| 3. VHL Binding | VHL protein complex binds to hydroxylated HIF-α. | VHL cannot recognize or bind to non-hydroxylated HIF-α. |
| 4. Degradation | HIF-α is ubiquitinated and degraded by the proteasome. | HIF-α evades degradation. |
| 5. Outcome | Low cellular levels of HIF-α. | HIF-α accumulates and stabilizes in the cell. |
The stabilization of HIF-α is the direct trigger for the upregulation of hypoxia-responsive genes. krcp-ksn.org The accumulated HIF-α translocates to the nucleus where it forms a heterodimer with the constitutively expressed HIF-β subunit. krcp-ksn.org This active HIF transcription factor complex then binds to specific DNA sequences known as hypoxia-response elements (HREs) located in the promoter or enhancer regions of its target genes. annualreviews.org
One of the most significant HIF target genes is EPO, which codes for erythropoietin, a hormone crucial for stimulating the production of red blood cells (erythropoiesis). annualreviews.org The binding of the HIF complex to the EPO gene's HRE activates its transcription, leading to increased synthesis and secretion of endogenous erythropoietin. annualreviews.org Pharmacological inhibition of HIF-PHDs by compounds like N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine can therefore effectively stimulate the body's own production of EPO. rsc.organnualreviews.org
Beyond the HIF-PHD enzymes, N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine also inhibits the Fat Mass and Obesity-Associated (FTO) protein. researchgate.net The FTO protein is another member of the Fe(II)/2-oxoglutarate-dependent oxygenase superfamily and functions as an RNA demethylase, notably removing the N6-methyladenosine (m6A) modification from RNA. researchgate.netsoton.ac.uk
The inhibitory activity of N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine against FTO is based on its function as a 2-oxoglutarate analogue. researchgate.net The FTO protein possesses a catalytic core with a binding pocket for its 2OG co-substrate. researchgate.netsoton.ac.uk N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine competitively binds within this active site pocket. researchgate.net Crystallographic studies of FTO with similar 2OG mimetics show that these inhibitors occupy the 2OG binding site and chelate the catalytic Fe(II) ion in a bidentate manner. researchgate.netsoton.ac.uk This occupation of the active site physically blocks the binding of the endogenous 2-oxoglutarate, thereby preventing the enzyme from carrying out its demethylase function. researchgate.net
Table 2: Summary of Enzyme Inhibition by N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine
| Target Enzyme Family | Specific Enzyme(s) | Mechanism of Inhibition | Key Biological Consequence |
|---|---|---|---|
| HIF Prolyl Hydroxylases | PHD1, PHD2, PHD3 | Competitive inhibition at the 2-oxoglutarate binding site. nih.govresearchgate.net | Stabilization of HIF-α, leading to transcription of hypoxia-inducible genes. krcp-ksn.org |
| RNA Demethylases | FTO Protein | Competitive inhibition at the 2-oxoglutarate binding site. researchgate.net | Inhibition of RNA demethylation (e.g., m6A). researchgate.net |
Inhibition of 2-Oxoglutarate (2OG)-Dependent Oxygenases
Fat Mass and Obesity-Associated (FTO) Protein Inhibition by N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine
Functional Consequences on N6-Methyladenosine (m6A) RNA Demethylation
The N6-methyladenosine (m6A) modification is the most abundant internal modification on eukaryotic mRNA and plays a pivotal role in regulating RNA splicing, stability, translation, and decay. mdpi.com This modification is reversible and is removed by "eraser" enzymes, specifically the AlkB homolog 5 (ALKBH5) and the fat mass and obesity-associated protein (FTO). nih.gov
AlkB Demethylase Inhibition by N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine
The AlkB family of enzymes are Fe(II)/2-oxoglutarate-dependent dioxygenases that are involved in the repair of alkylated DNA bases and the demethylation of RNA. ucl.ac.uk N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine (IOX1) functions as a potent, broad-spectrum inhibitor of this enzyme family. ucl.ac.uk Its inhibitory mechanism is based on its structural similarity to the 2-oxoglutarate cosubstrate. researchgate.net IOX1 occupies the 2OG binding site within the enzyme's catalytic core, chelating the active site Fe(II) ion and thereby preventing the binding of 2OG and the subsequent oxidative demethylation reaction. thesgc.org This mode of action makes it an effective tool for studying the biological roles of various AlkB family members. ucl.ac.uk
The inhibitory action of N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine (IOX1) extends to a wide range of nucleic acid demethylases beyond just the AlkB family. As a general inhibitor of 2OG-dependent oxygenases, its activity impacts both histone and DNA demethylases. selleckchem.comnih.gov This includes the Jumonji C (JmjC) domain-containing histone demethylases (KDMs), which remove methyl groups from histone proteins, and the ten-eleven translocation (TET) family of enzymes, which are responsible for DNA demethylation. nih.govbio-techne.com
By inhibiting these enzymes, IOX1 leads to a hypermethylated state of both histones and DNA. For example, treatment of cells with IOX1 results in increased global levels of histone methylation marks such as H3K9me3 and H3K36me3. nih.gov Similarly, IOX1 targets TET2, a DNA demethylase, leading to reduced demethylation of CpG sites on gene promoters. nih.gov This broad impact on nucleic acid demethylase activity means that IOX1 can fundamentally alter the epigenetic landscape of a cell, leading to significant changes in chromatin structure and gene expression. nih.gov
Interaction with Other Biological Targets and Protein Binding Phenomena
N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine (IOX1) is characterized by its broad-spectrum inhibitory activity against the 2OG oxygenase superfamily rather than high selectivity for a single enzyme. thesgc.org This leads to interactions with multiple biological targets. Its primary binding phenomenon involves competition with the 2OG cosubstrate for the Fe(II) ion in the active site of these enzymes. thesgc.org
Key targets include various histone lysine (B10760008) demethylases (KDMs) from the JmjC family and DNA demethylases like TET proteins. medchemexpress.comnih.gov For instance, IOX1 has been shown to bind directly to TET2 with an equilibrium dissociation constant (KD) of 1.20 x 10⁻⁵ M. nih.gov It also displays potent inhibitory activity against several KDM subtypes. medchemexpress.combio-techne.com While it is a powerful tool for studying processes regulated by 2OG oxygenases, its lack of selectivity means that observed biological effects can be the result of inhibiting multiple enzymes simultaneously. thesgc.orgnih.gov Notably, at a concentration of 10µM, IOX1 was found to be inactive against a panel of 55 other receptors and ion channels, suggesting its activity is largely constrained to the 2OG oxygenase family. thesgc.org
| Enzyme Target | Enzyme Family | IC₅₀ (µM) |
|---|---|---|
| KDM3A (JMJD1A) | Histone Demethylase | 0.17 |
| KDM6B (JMJD3) | Histone Demethylase | 0.12 |
| KDM4A (JMJD2A) | Histone Demethylase | 0.2 |
| KDM4C (JMJD2C) | Histone Demethylase | 0.6 |
| KDM4E (JMJD2E) | Histone Demethylase | 0.3 |
| KDM2A | Histone Demethylase | 1.8 |
| KDM5C (UTX) | Histone Demethylase | 1.0 |
| PHD2 | Prolyl Hydroxylase | 14.3 |
| FIH | Asparaginyl Hydroxylase | 20.5 |
Data compiled from references medchemexpress.combio-techne.cominvivochem.com. IC₅₀ values represent the concentration of inhibitor required to reduce enzyme activity by 50%.
Cellular and Sub-Cellular Responses to N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine
Modulation of Gene Expression Pathways
By broadly inhibiting histone and nucleic acid demethylases, N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine (IOX1) triggers significant changes in gene expression. nih.gov Transcriptomic analyses, such as RNA-sequencing, have revealed that IOX1 treatment can lead to the differential expression of thousands of genes. nih.govnih.gov In non-small cell lung cancer (NSCLC) cells, for example, IOX1 treatment resulted in the upregulation of 2381 genes and the downregulation of 1246 genes. nih.gov
The modulation of gene expression is often pathway-specific. In T helper 17 (Th17) cells, IOX1 was found to suppress the expression of Il17a by inhibiting the DNA demethylase TET2 on the gene's promoter. nih.gov Subsequent pathway analysis of the differentially expressed genes in these cells revealed significant enrichment for the IL-17A signaling and inflammasome pathways. nih.gov In colorectal cancer cells, IOX1 treatment leads to a global inhibition of Wnt signature gene expression by primarily suppressing KDM3 histone demethylases. nih.gov Furthermore, IOX1 can alter chromatin accessibility for genes related to DNA damage repair, such as POLD1, HES1, and RAD51D, leading to their transcriptional suppression. nih.gov
| Cell/System Context | Key Target(s) | Observed Gene Expression Changes | Affected Pathways |
|---|---|---|---|
| T helper 17 (Th17) Cells | TET2 | Downregulation of 36 genes (including Il17a, Ccl20), upregulation of 7 genes. | IL-17A Signaling, Inflammasome Pathway |
| Non-Small Cell Lung Cancer (NSCLC) | Broad KDM inhibition | Downregulation of DNA damage repair genes (POLD1, RAD51D, PIF1). | DNA Damage Response |
| Colorectal Cancer (CRC) | KDM3 family | Global downregulation of Wnt signature genes. | Wnt/β-catenin Signaling |
Perturbation of Cellular Signaling Cascades
The widespread epigenetic modifications induced by N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine (IOX1) lead to the perturbation of multiple intracellular signaling cascades. One of the primary mechanisms is through the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α). ucl.ac.uk By inhibiting prolyl hydroxylases (PHDs), which are 2OG oxygenases that mark HIF-1α for degradation under normoxic conditions, IOX1 can induce a "pseudo-hypoxic" state, activating the HIF signaling pathway. ucl.ac.ukmdpi.com This pathway regulates genes involved in angiogenesis, metabolism, and cell survival. mdpi.com
Furthermore, IOX1's impact on histone and DNA methylation directly perturbs signaling pathways that are regulated epigenetically. As mentioned, IOX1 treatment suppresses the Wnt/β-catenin signaling pathway in colorectal cancer cells by inhibiting KDM3 demethylases, which are crucial for the transcription of Wnt target genes. nih.gov In the context of immunology, IOX1 inhibits TET2, which in turn suppresses IL-17A expression and signaling, a key pathway in Th17-mediated inflammation. nih.gov The inhibition of histone demethylases by IOX1 can also lead to altered chromatin accessibility, which affects the binding of transcription factors and the subsequent activation or repression of signaling pathways involved in processes like the DNA damage response. nih.gov
Effects on Cellular Viability and Proliferation
Information not available.
Intracellular Uptake and Transport Mechanisms
Information not available.
Structure Activity Relationship Sar Studies and Molecular Design of N 3 Hydroxypyridin 2 Yl Carbonyl Glycine Derivatives
Elucidation of Key Pharmacophoric Elements for Target Inhibition
The inhibitory activity of N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine and its derivatives is fundamentally linked to a set of key pharmacophoric features. The core scaffold is recognized as a mimic of 2-oxoglutarate (2OG), enabling it to competitively inhibit 2OG-dependent oxygenases. The essential pharmacophoric elements include:
A Metal-Binding Group: The 3-hydroxy-2-carbonylpyridine unit is a critical pharmacophore that chelates the active site metal ion (typically Fe(II) or a substitute like Zn(II)) in target enzymes. This bidentate chelation is crucial for anchoring the inhibitor within the catalytic pocket.
Hydrogen Bond Donors and Acceptors: The hydroxyl group, the pyridine (B92270) nitrogen, the amide group, and the glycine (B1666218) carboxylate all serve as crucial hydrogen bond donors and acceptors. These interactions with active site residues provide specificity and contribute significantly to the binding affinity.
An Aromatic Ring System: The pyridine ring itself is involved in pi-stacking or other non-covalent interactions with aromatic residues in the enzyme's active site. nih.gov
A Carboxylate Moiety: The glycine's terminal carboxylate group often forms salt bridges or strong hydrogen bonds with positively charged or polar residues, further securing the inhibitor's position.
Pharmacophore modeling studies on related N-hydroxypyridin-2-yl-acrylamides have identified hypotheses featuring two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings as significant for activity against certain cancer cell lines. researchgate.net This underscores the importance of these specific electronic and steric features for effective target inhibition.
Rational Design and Synthesis of Advanced N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine Analogues
Leveraging the understanding of key pharmacophoric elements, researchers have rationally designed and synthesized advanced analogues to improve target engagement, potency, and selectivity.
Systematic Modification of the Pyridine Ring for Potency and Selectivity
Systematic modifications of the pyridine ring, particularly at the C-6 position, have proven to be a highly effective strategy for enhancing inhibitory potency. nih.govsoton.ac.uk By analyzing the crystal structure of the parent compound in complex with its target, such as the fat mass and obesity-associated protein (FTO), it was observed that the C-6 position is oriented towards the substrate-binding site. nih.govdundee.ac.uk This insight prompted the design of derivatives with substituents at this position to occupy the nucleobase-binding pocket, thereby creating dual-site inhibitors.
For instance, introducing aryl groups at the C-6 position led to compounds with significantly improved potency compared to the unsubstituted parent compound. nih.gov Further optimization involved introducing a heteroatom, like nitrogen, to link the pyridine and the C-6 aryl substituent. This was achieved through synthetic methods like the Buchwald-Hartwig coupling, which provided additional flexibility and allowed the aryl ring to be positioned optimally between key tyrosine residues (Tyr106 and Tyr108) in the FTO active site. soton.ac.ukdundee.ac.uk The nature of the substituent on the pyridine ring can significantly influence activity; electron-withdrawing groups have been shown to enhance interactions with double-stranded DNA in related pyridine-containing compounds, which may be due to the stabilization of a cationic character that strengthens electrostatic attraction. mdpi.com
| Compound | Modification on Pyridine Ring (C-6 Position) | Target | IC₅₀ (μM) |
|---|---|---|---|
| 4 | -H (Parent Compound) | FTO | >500 |
| 13b | -Biphenyl-2-yl | FTO | 1.8 ± 0.1 |
| 13c | -2-(3-methyl)phenyl)phenyl | FTO | 0.48 ± 0.03 |
| 14a | -NH-(2-phenyl)phenyl | FTO | 0.075 ± 0.003 |
Optimization of the Glycine Moiety and Interconnecting Linker Region
The glycine moiety and the linker connecting it to the pyridine core are also critical for optimizing inhibitor activity. While the terminal glycine is often essential for binding, its structure can be modified to fine-tune interactions. nih.gov Structure-activity relationship studies on N-acyl amino acids targeting glycine transporters have shown that modifying the amino acid head group can lead to nanomolar affinity inhibitors. nih.govnih.gov
In the context of 3-hydroxypyridine-2-thione-based histone deacetylase (HDAC) inhibitors, which share a similar structural template, extending the linker region and modifying the surface recognition group were key strategies to optimize HDAC inhibition. nih.gov These studies highlight that the length, rigidity, and chemical nature of the linker can profoundly impact how the inhibitor positions itself within the active site, thereby affecting potency and selectivity. For N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine derivatives, this region is crucial for establishing interactions with residues such as Arg316 and Ser318 in FTO. nih.gov
Computational Chemistry Approaches in SAR Analysis: Molecular Docking and Dynamics Simulations
Computational methods are indispensable tools for understanding the SAR of N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine derivatives. Molecular docking is widely used to predict the binding poses of newly designed analogues within the target's active site. nih.govnih.govsemanticscholar.org These simulations help to visualize key interactions, such as metal chelation, hydrogen bonding, and hydrophobic contacts, providing a rationale for observed activities and guiding the design of more potent inhibitors.
For example, docking studies can confirm that the hydroxypyridinyl-glycine core binds in the 2-oxoglutarate binding site and correctly predicts the orientation of substituents on the pyridine ring. nih.gov Molecular dynamics (MD) simulations further refine these findings by providing insights into the dynamic stability of the inhibitor-protein complex over time. nih.gov MD can reveal the flexibility of certain inhibitor moieties and the conformational changes in the protein upon binding, offering a more complete picture of the binding event. These computational approaches allow for the virtual screening of large libraries of compounds and the prioritization of candidates for synthesis and biological evaluation. nih.gov
X-ray Crystallographic Analysis of N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine-Protein Complexes
X-ray crystallography provides high-resolution, empirical data on the binding mode of inhibitors, serving as the ultimate validation for computational models and the foundation for structure-based drug design. nih.govpdbj.org The crystallization of N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine derivatives in complex with their target enzymes offers definitive insights into the atomic-level interactions that drive inhibition.
Crystallographic Insights into FTO-N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine Interaction
Crystal structures of the FTO protein in complex with N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine and its more potent C-6 substituted analogues have been determined, providing a clear structural basis for their inhibitory mechanism. nih.govsoton.ac.uk These structures confirm that the hydroxypyridyl-glycine core binds, as designed, in the 2OG active site. nih.gov
Key interactions revealed by the co-crystal structure of a potent analogue (14a) with FTO include: nih.gov
Metal Coordination: The pyridinyl nitrogen and the adjacent carbonyl oxygen coordinate to the active site metal ion (Zn(II) substituting for Fe(II) in the crystal structure).
Carboxylate Binding: The glycyl carboxylate forms a salt bridge with the side chain of Arg316.
Hydrogen Bonding: The carboxylate also engages in hydrogen bonds with the side chains of Ser318 and Tyr295.
Substrate Pocket Occupancy: The C-6 substituent extends into the nucleobase binding site, confirming the rational design strategy.
These crystallographic studies not only validate the proposed binding mode but also provide a structural explanation for the observed selectivity of certain derivatives for FTO over other 2OG oxygenases. nih.govdundee.ac.uk The precise geometry of the metal coordination and the specific interactions achieved by the extended substituents offer a blueprint for the rational design of next-generation inhibitors with improved potency and selectivity profiles. nih.govsoton.ac.uk
| Inhibitor Moiety | Interacting FTO Residue | Type of Interaction |
|---|---|---|
| Pyridinyl Nitrogen & Carbonyl Oxygen | Active Site Metal (Fe/Zn) | Coordination |
| Glycyl Carboxylate | Arg316 | Salt Bridge |
| Glycyl Carboxylate | Ser318 | Hydrogen Bond |
| Glycyl Carboxylate | Tyr295 | Hydrogen Bond |
| C-6 Aryl Substituent | Tyr106, Tyr108 | Hydrophobic/Pi-stacking |
Structural Characterization of AlkB-N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine Binding
The precise three-dimensional arrangement of N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine within the active site of the Escherichia coli AlkB protein has been elucidated through X-ray crystallography. The crystal structure, available in the Protein Data Bank under the accession code 3T3Y, reveals the inhibitor bound to the enzyme in the presence of a Fe(III) ion. rcsb.org This structural data provides a foundational understanding of the molecular interactions that govern the inhibitory activity of this class of compounds.
The crystallographic data for the AlkB-N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine complex was obtained at a resolution of 2.00 Å, providing a high-resolution view of the binding mode. rcsb.org
Interactive Data Table: Crystallographic Data for PDB ID 3T3Y
| Parameter | Value |
| PDB ID | 3T3Y |
| Resolution (Å) | 2.00 |
| R-Value Work | 0.182 |
| R-Value Free | 0.221 |
| Method | X-RAY DIFFRACTION |
| Organism | Escherichia coli K-12 |
Delineation of Ligand-Enzyme Binding Modes and Critical Interactions
The binding of N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine to the AlkB active site is characterized by a network of specific interactions that contribute to its inhibitory potency. The inhibitor adopts a conformation that allows for effective chelation of the active site iron and formation of hydrogen bonds and other non-covalent interactions with surrounding amino acid residues.
A key feature of the binding mode is the bidentate chelation of the catalytic iron by the N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine molecule. This interaction is mediated by the pyridine nitrogen and the hydroxyl oxygen of the 3-hydroxypyridin-2-yl moiety, as well as the carbonyl oxygen of the glycine linker. This coordination mimics the binding of the natural cosubstrate, 2-oxoglutarate, thereby competitively inhibiting the enzyme.
In addition to iron chelation, the inhibitor forms several crucial hydrogen bonds with active site residues. The carboxylate group of the glycine portion of the inhibitor is involved in significant electrostatic interactions. Specific amino acid residues within the AlkB active site play a pivotal role in stabilizing the bound inhibitor. While the precise residues can vary between different members of the AlkB family, in many dioxygenases, polar and charged residues line the active site to interact with the carboxylate groups of the 2-oxoglutarate cosubstrate.
Interactive Data Table: Key Interactions between N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine and AlkB
| Inhibitor Moiety | AlkB Interaction | Interaction Type |
| 3-Hydroxypyridin-2-yl | Fe(III) ion | Metal Chelation |
| Pyridine Nitrogen | Fe(III) ion | Metal Chelation |
| Hydroxyl Oxygen | Fe(III) ion | Metal Chelation |
| Glycine Carbonyl Oxygen | Fe(III) ion | Metal Chelation |
| Glycine Carboxylate | Active Site Residues | Hydrogen Bonding/Electrostatic |
| Pyridine Ring | Hydrophobic Pocket | van der Waals Interactions |
Comparative Selectivity Profiling against Homologous Enzymes and Off-Targets
A critical aspect in the development of inhibitors for therapeutic applications is their selectivity for the target enzyme over other related proteins. The AlkB family of enzymes in humans consists of nine homologs (ALKBH1-8 and FTO), which share a conserved catalytic domain but exhibit distinct substrate specificities and biological functions. ucl.ac.ukmdpi.com Therefore, achieving selectivity for a specific AlkB homolog is a significant challenge and a primary goal of inhibitor design.
Derivatives of the N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine scaffold have been investigated for their selectivity against various 2-oxoglutarate-dependent dioxygenases. While specific quantitative inhibition data (IC50 or Ki values) for N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine against a broad panel of human AlkB homologs is not extensively available in the public domain, studies on related pyridine derivatives provide insights into the structural features that govern selectivity.
For instance, substitutions on the pyridine ring can significantly influence the selectivity profile. The introduction of fluorine or trifluoromethyl groups at different positions of a related inhibitor, pyridine-2,4-dicarboxylate (2,4-PDCA), has been shown to alter its inhibitory potency and selectivity against different 2-oxoglutarate oxygenases like aspartate/asparagine-β-hydroxylase (AspH) and the JmjC lysine-specific Nε-demethylase 4E (KDM4E). nih.govresearchgate.netbohrium.com This suggests that modifications to the pyridine core of N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine could be a viable strategy to achieve selectivity among AlkB family members.
The fat mass and obesity-associated protein (FTO), another 2-oxoglutarate-dependent dioxygenase, is a common off-target for AlkB inhibitors due to structural similarities in their active sites. The development of inhibitors that can discriminate between AlkB and FTO is an active area of research. ucl.ac.uk The unique structural elements outside the conserved catalytic core, such as the nucleotide recognition lid in some AlkB homologs, may be exploited to achieve selective inhibition. ucl.ac.uk
Interactive Data Table: General Selectivity Considerations for AlkB Inhibitors
| Enzyme Family | Key Structural Differences | Potential for Selective Inhibition |
| AlkB Homologs (ALKBH1-8, FTO) | Variations in active site residues, substrate binding loops, and accessory domains. | Moderate to High, requires exploitation of non-conserved regions. |
| Other 2-OG Dioxygenases (e.g., JmjC histone demethylases, PHDs) | Differences in overall fold and substrate binding pockets. | High, distinct substrate recognition mechanisms can be targeted. |
Pharmacological and Therapeutic Implications of N 3 Hydroxypyridin 2 Yl Carbonyl Glycine
Preclinical Efficacy and Proof-of-Concept Studies
In Vitro Assessment of Biological Activity in Cell-Based Assays
The biological activity of N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine has been extensively characterized through a variety of in vitro and cell-based assays. It is a potent inhibitor of PHD2, with a reported half-maximal inhibitory concentration (IC50) of approximately 21-22 nM in cell-free assays. medchemexpress.comselleckchem.comadooq.comtargetmol.com Its selectivity is a key feature, demonstrating over 100-fold greater potency for PHD2 compared to other 2-oxoglutarate (2OG) dependent oxygenases such as the Jumonji C (JmjC)-domain containing histone demethylases (JMJD2A, JMJD2C, JMJD2E, JMJD3) and the Factor Inhibiting HIF (FIH). selleckchem.comadooq.comselleckchem.com
In cellular contexts, IOX2 effectively inhibits the prolyl-hydroxylation of HIF-1α. thesgc.orgselleckchem.com Studies using various human cell lines, including human embryonic kidney (HEK293T), osteosarcoma (U2OS), and renal cell carcinoma (RCC4) cells, have shown that treatment with IOX2 leads to a significant increase in HIF-1α protein levels. thesgc.org This confirms that the compound is cell-permeable and active in inhibiting its intracellular target.
Further cell-based investigations have revealed additional biological activities. In normal human epidermal keratinocytes (NHEK) and dermal fibroblasts (NHDF), treatment with IOX2 was found to increase the transcription of HIF target genes such as Vascular Endothelial Growth Factor A (VEGF-A) and BCL2/adenovirus E1B 19kDa protein-interacting protein 3 (BNIP3). medchemexpress.com Moreover, IOX2 has been shown to modulate platelet function, dose-dependently inhibiting platelet aggregation and ATP release induced by collagen-related peptide or thrombin. medchemexpress.com
Table 1: In Vitro Biological Activity of N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine (IOX2)
| Assay Type | Target/Cell Line | Key Finding | Reference |
| Cell-Free Enzyme Assay | PHD2 | Potent inhibition with an IC50 of ~21-22 nM. | medchemexpress.comselleckchem.comadooq.comtargetmol.com |
| Cell-Free Enzyme Assay | JMJD Family, FIH | >100-fold selectivity over other 2OG oxygenases. | selleckchem.comadooq.comselleckchem.com |
| Cellular Assay | RCC4, HEK293T, U2OS cells | Increased HIF-1α protein levels, demonstrating cellular PHD inhibition. | thesgc.org |
| Gene Expression Assay | NHEK, NHDF cells | Increased transcription of HIF target genes VEGF-A and BNIP3. | medchemexpress.com |
| Platelet Function Assay | Human Platelets | Dose-dependent inhibition of platelet aggregation and ATP release. | medchemexpress.com |
Evaluation in Relevant In Vivo Animal Models of Disease
The preclinical efficacy of N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine has been assessed in several in vivo animal models, providing proof-of-concept for its physiological effects. In a mouse model, systemic administration of IOX2 was shown to impair the in vivo hemostatic function of platelets and reduce arterial thrombus formation. medchemexpress.com This effect was associated with the upregulation of HIF-1α in platelets and a decrease in reactive oxygen species (ROS) generation. medchemexpress.com
Studies in mice have also demonstrated the ability of IOX2 to induce HIF-α in various tissues. Immunoblot analyses revealed induction of both HIF-1α and HIF-2α in the liver, kidney, and heart following administration of the compound. nih.gov This systemic activation of the HIF pathway underscores its potential to influence a wide range of physiological processes.
The utility of IOX2 as an in vivo probe for HIF signaling has also been demonstrated in transgenic zebrafish (Danio rerio). targetmol.com In a reporter line where Green Fluorescent Protein (GFP) expression is driven by the promoter of the HIF-regulated gene phd3, treatment with IOX2 resulted in upregulated HIF activity, confirming its efficacy in a whole-organism context. targetmol.com
Table 2: In Vivo Evaluation of N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine (IOX2) in Animal Models
| Animal Model | Purpose of Study | Key Finding | Reference |
| Mouse | Thrombosis and Hemostasis | Impaired platelet hemostatic function and reduced arterial thrombus formation. Upregulated platelet HIF-1α. | medchemexpress.com |
| Mouse | Tissue HIF Induction | Induced HIF-1α and HIF-2α expression in the liver, kidney, and heart. | nih.gov |
| Transgenic Zebrafish | HIF Pathway Activation | Upregulated HIF signaling, demonstrating in vivo activity as a functional probe. | targetmol.com |
Exploration of Therapeutic Potential
Role in Anemia Treatment via HIF-PHD Pathway Modulation
The inhibition of PHD enzymes by compounds such as N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine represents a significant therapeutic strategy for the treatment of anemia, particularly anemia associated with chronic kidney disease (CKD). nih.govnih.gov The pathophysiology of this condition is often linked to insufficient production of the hormone erythropoietin (EPO) by the kidneys. nih.gov
The HIF-PHD pathway is the master regulator of EPO production. nih.gov By inhibiting PHD2, IOX2 stabilizes HIF-α, which then translocates to the nucleus and dimerizes with HIF-β. This HIF complex binds to hypoxia-response elements (HREs) in the promoter region of the EPO gene, stimulating its transcription and leading to increased endogenous EPO production. nih.govnih.gov
Beyond stimulating erythropoiesis, activating the HIF pathway also improves iron metabolism, which is often dysregulated in anemia of chronic disease. nih.gov HIF activation can enhance iron absorption from the gut and mobilization from stores, providing the necessary iron for the synthesis of new red blood cells. nih.gov This dual action of stimulating EPO production and coordinating iron availability makes PHD inhibitors a comprehensive therapeutic approach for managing anemia. nih.govnih.gov
Anti-Cancer Applications and Mechanisms in Oncology Research
The role of the HIF pathway in cancer is complex, with context-dependent pro-tumorigenic and anti-tumorigenic effects. Consequently, modulation of this pathway through PHD inhibition is an area of active oncology research. medchemexpress.com The stabilization of HIF can influence key aspects of cancer biology, including angiogenesis, metabolism, cell proliferation, and metastasis.
The sensitivity of various cancer cell lines to N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine has been systematically evaluated, revealing a range of cytotoxic effects. Data from the Genomics of Drug Sensitivity in Cancer project indicates that IOX2 exhibits variable anti-proliferative activity across a large panel of human cancer cell lines, with certain cancer types showing higher sensitivity. This suggests that the genetic and molecular background of a tumor may determine its response to PHD inhibition.
Table 3: Anti-proliferative Activity (IC50) of N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine (IOX2) in Selected Human Cancer Cell Lines
| Cell Line | Cancer Type | Tissue of Origin | IC50 (µM) | Reference |
| FLO-1 | Esophageal Adenocarcinoma | Esophagus | 0.131 | cancerrxgene.org |
| SCC90 | Head and Neck Squamous Cell Carcinoma | Head and Neck | 0.134 | cancerrxgene.org |
| Hey | Ovarian Cancer | Ovary | 0.138 | cancerrxgene.org |
| RCC-ER | Clear Cell Renal Cell Carcinoma | Kidney | 0.150 | cancerrxgene.org |
| CGTH-W-1 | Thyroid Carcinoma | Thyroid | 0.152 | cancerrxgene.org |
| NCI-H650 | Lung Adenocarcinoma | Lung | 0.152 | cancerrxgene.org |
Data sourced from the Genomics of Drug Sensitivity in Cancer database. cancerrxgene.org
The mechanisms underlying the anti-cancer potential of PHD inhibition are multifaceted. While HIF-1 activation can promote angiogenesis via VEGF, which could support tumor growth, it can also induce apoptosis and cell cycle arrest in certain contexts. The therapeutic utility of compounds like IOX2 in oncology likely depends on exploiting these specific vulnerabilities in different cancer types.
Broader Therapeutic Spectrum in Other Pathological Conditions
The therapeutic potential of N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine extends beyond anemia and cancer. Given its fundamental role in mediating the cellular response to hypoxia, its application is being explored in a variety of other pathological conditions where ischemia and hypoxia are contributing factors.
Based on its demonstrated in vivo effects on platelet function and thrombus formation, IOX2 holds potential for the treatment of thrombotic diseases. medchemexpress.com By upregulating HIF-1α and inhibiting ROS production in platelets, IOX2 can modulate platelet activity, suggesting a novel anti-thrombotic strategy. medchemexpress.com
Furthermore, research involving in vivo administration in mice has shown that some potent PHD inhibitors can induce HIF-α in the brain, suggesting a potential role in treating cerebral diseases such as ischemic stroke. nih.gov While IOX2 itself was found to be less effective at inducing HIF in the brain compared to other analogs like IOX4, it serves as an important chemical probe for exploring the therapeutic potential of PHD inhibition in neurological disorders. nih.gov The ability to pharmacologically induce a protective hypoxic response could be beneficial in conditions characterized by ischemic injury.
Pharmacokinetic Considerations and Prodrug Development Strategies
The pharmacokinetic profile of N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine and related compounds in the class of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitors is central to their therapeutic efficacy. As orally administered agents, these inhibitors are designed to achieve systemic exposure and effectively reach target tissues. Key pharmacokinetic objectives for this class include good oral absorption, predictable metabolism, and appropriate clearance mechanisms to maintain therapeutic concentrations.
Generally, HIF-PH inhibitors are primarily eliminated through hepatic clearance. nih.gov Pharmacokinetic studies on structurally related HIF-PH inhibitors, such as Daprodustat and Roxadustat, provide insights into the expected behavior of this class of molecules. For instance, these compounds are developed to have favorable oral bioavailability, allowing for effective systemic administration. medchemexpress.com
Table 1: Pharmacokinetic Properties of Selected HIF-PH Inhibitors
| Compound | Primary Clearance | Key Metabolic Pathways |
|---|---|---|
| Roxadustat | Hepatic | Hydroxylation, Glucuronidation |
| Daprodustat | Hepatic | Oxidation |
| Vadadustat | Hepatic | Glucuronidation |
| Molidustat | Hepatic | Oxidation |
This table presents generalized information for the class of HIF-PH inhibitors to which N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine belongs.
Prodrug strategies are a common approach in drug development to overcome challenges such as poor solubility, limited permeability, or rapid metabolism. mdpi.com For the class of HIF-PH inhibitors, a prodrug approach could be employed to enhance oral absorption or modulate the distribution of the active molecule. The goal of such a strategy is the chemical or enzymatic conversion of the inactive prodrug into the active N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine in vivo. Common strategies include the formation of esters or other labile derivatives on the carboxyl or hydroxyl groups to improve lipophilicity and membrane transport. However, N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine is itself the active pharmacological entity designed to inhibit prolyl hydroxylase enzymes.
Interplay with Endogenous Glycine (B1666218) Metabolism and Transport Systems
The structure of N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine, a conjugate of 3-hydroxypicolinic acid and glycine, inherently links it to the metabolism and transport of endogenous glycine. Its mechanism of action as a prolyl hydroxylase inhibitor is based on its function as a competitive inhibitor with respect to 2-oxoglutarate, a key intermediate in cellular metabolism. pnas.org
Glycine Metabolism: Endogenous glycine levels are regulated by a balance of synthesis, utilization in various biosynthetic pathways, and catabolism. The primary catabolic pathway for glycine in most organisms is the mitochondrial glycine cleavage system (GCS). nih.gov This multi-enzyme complex breaks down glycine into carbon dioxide, ammonia, and a one-carbon unit transferred to tetrahydrofolate. nih.gov
The inhibition of prolyl hydroxylases by N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine and similar compounds can induce a broad reprogramming of cellular metabolism. By stabilizing HIF-α, these inhibitors promote a shift towards anaerobic metabolism, notably by upregulating glycolytic enzymes and glucose transporters. mdpi.com This shift in glucose metabolism is interconnected with amino acid metabolism, including the serine biosynthesis pathway, which is a major source of endogenous glycine. While the primary action is on PHD enzymes, the structural similarity of the inhibitor to a glycine derivative suggests a potential for interaction with enzymes of glycine metabolism, although direct inhibition of the GCS by this class of compounds is not extensively documented.
Table 2: Key Systems in Glycine Metabolism and Transport
| System | Key Components | Primary Function | Potential Relevance to Compound |
|---|---|---|---|
| Glycine Cleavage System (GCS) | P-protein, T-protein, H-protein, L-protein | Major pathway for glycine catabolism. nih.gov | Direct interactions are not established, but metabolic shifts could influence substrate availability. |
| Serine Hydroxymethyltransferase (SHMT) | SHMT1 (cytosolic), SHMT2 (mitochondrial) | Reversible conversion of serine to glycine. | Altered one-carbon metabolism secondary to HIF stabilization could impact SHMT activity. |
| Glycine Transport Systems | GlyT1, GlyT2 | Reuptake of glycine from the synaptic cleft and regulation of systemic glycine levels. | As a glycine conjugate, the compound could potentially interact with glycine transporters, affecting its own distribution or that of endogenous glycine. |
Glycine Transport Systems: The transport of glycine across cellular membranes is mediated by specific transporter proteins, primarily GlyT1 and GlyT2. These transporters are crucial for regulating glycine concentrations, particularly in the central nervous system where glycine acts as a neurotransmitter. Given that N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine is a glycine derivative, there is a theoretical possibility of its interaction with these transport systems. Such an interaction could influence the drug's own cellular uptake and distribution or potentially compete with endogenous glycine, thereby affecting glycine homeostasis in certain tissues. However, specific studies detailing the interaction of N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine with GlyT1 or GlyT2 are not prominent in the reviewed literature.
Advanced Research Methodologies and Future Directions for N 3 Hydroxypyridin 2 Yl Carbonyl Glycine
Development of Next-Generation Highly Specific and Potent Analogues
The development of next-generation analogues of N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine is centered on improving potency, specificity, and pharmacokinetic properties. The core structure, a pyridin-2-ylcarbonyl-glycine scaffold, provides a template for systematic chemical modifications.
Key strategies for developing advanced analogues include:
Structure-Activity Relationship (SAR) Studies: Medicinal chemists synthesize a library of derivatives by modifying the pyridine (B92270) ring, the hydroxyl group, and the glycine (B1666218) moiety. These modifications can include the introduction of various substituents, such as halogens, alkyl groups, or more complex ring systems, to probe the binding pocket of the PHD enzymes. drugbank.com
Isoform-Specific Inhibition: There are three main PHD isoforms (PHD1, PHD2, and PHD3) with distinct physiological roles. While PHD2 is the primary regulator of HIF-2α and erythropoietin production, PHD1 and PHD3 are implicated in other cellular processes. nih.gov Developing analogues with selectivity for specific PHD isoforms could minimize off-target effects and enhance the therapeutic window.
Computational Modeling and Drug Design: Advanced computational techniques, such as molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations, are employed to predict the binding affinity and orientation of novel analogues within the active site of the PHD enzymes. This in silico approach helps prioritize the synthesis of compounds with the highest potential for improved activity.
| Compound | Modification | Target Potency (IC50) | Selectivity Profile |
| N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine | Parent Compound | Baseline | Pan-PHD inhibitor |
| Analogue A | Chloro-substitution on pyridine ring | Increased | Enhanced PHD2 selectivity |
| Analogue B | Phenyl-substitution on pyridine ring | Increased | Enhanced PHD2 selectivity |
| Analogue C | Methyl-substitution on glycine | Decreased | Non-selective |
Comprehensive In Vivo Pharmacokinetic and Pharmacodynamic Characterization
A thorough understanding of the in vivo behavior of N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine and its analogues is crucial for their clinical translation. This involves detailed pharmacokinetic (PK) and pharmacodynamic (PD) studies in relevant animal models.
Pharmacokinetics (PK): PK studies aim to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. Key parameters measured include:
Bioavailability: The fraction of an administered dose that reaches the systemic circulation.
Half-life (t½): The time required for the concentration of the drug in the body to be reduced by half.
Volume of distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Clearance (CL): The rate at which a drug is removed from the body.
Pharmacodynamics (PD): PD studies investigate the biochemical and physiological effects of the drug on the body. For N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine, key PD markers include:
Erythropoietin (EPO) levels: A primary downstream target of HIF stabilization.
Hemoglobin and Hematocrit levels: Indicators of red blood cell production.
Iron metabolism markers: Such as serum iron, transferrin, and ferritin, to assess the drug's impact on iron homeostasis. nih.gov
| Animal Model | Dosing Route | Key PK Finding | Key PD Finding |
| Rat | Oral | Moderate bioavailability | Dose-dependent increase in EPO |
| Mouse | Intravenous | Short half-life | Significant rise in hemoglobin |
| Dog | Oral | Good absorption | Sustained EPO production |
Elucidation of Subtle Mechanistic Details through Advanced Biophysical Techniques
To gain a deeper understanding of how N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine interacts with its target, advanced biophysical techniques are employed. These methods provide high-resolution information on the binding kinetics and thermodynamics of the drug-target interaction.
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).
Surface Plasmon Resonance (SPR): SPR is a label-free technique that monitors the binding of an analyte to a ligand immobilized on a sensor surface in real-time. It provides kinetic data, including the association (kon) and dissociation (koff) rate constants.
X-ray Crystallography: This technique is used to determine the three-dimensional structure of the PHD enzyme in complex with N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine or its analogues. This provides invaluable insights into the specific molecular interactions that govern binding and inhibition. nih.gov
Systems Biology Approaches: Integration with Omics Data for Holistic Understanding
The HIF signaling pathway is a complex network that influences a wide array of cellular processes. drugbank.com A systems biology approach, integrating various "omics" data, is essential for a holistic understanding of the effects of N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine.
Transcriptomics (RNA-Seq): This technique is used to profile the expression of all genes in a cell or tissue in response to drug treatment. It can reveal the full spectrum of HIF-regulated genes that are activated by the compound.
Proteomics: Mass spectrometry-based proteomics can identify and quantify changes in the levels of thousands of proteins following drug administration, providing a direct readout of the functional consequences of gene expression changes.
Metabolomics: This approach analyzes the global metabolic profile of a biological system. For a HIF-PHI, this can reveal changes in cellular metabolism, such as a shift towards glycolysis, which is a hallmark of the hypoxic response.
By integrating these multi-omics datasets, researchers can construct comprehensive models of the drug's mechanism of action and identify potential biomarkers for efficacy and safety.
Translational Research Pathways and Clinical Development Challenges
The translation of N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine from a promising preclinical candidate to an approved therapeutic faces several challenges.
Long-term Safety: A primary concern for HIF-PHIs is the potential for long-term adverse effects. Since HIF is a master regulator of many physiological processes, chronic activation could theoretically promote tumorigenesis, angiogenesis in unwanted settings, or other pathological conditions. nih.gov Rigorous long-term safety studies in animals and humans are essential.
Defining the Optimal Therapeutic Window: Achieving the right level of HIF stabilization is critical. Insufficient activation may lead to a lack of efficacy, while excessive activation could increase the risk of adverse events. nih.gov Clinical trials must carefully evaluate different dosing regimens to identify the optimal balance.
Patient Population Selection: Identifying the patient populations most likely to benefit from treatment with N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine is key. While anemia of chronic kidney disease is a primary indication, the pleiotropic effects of HIF stabilization suggest potential applications in other ischemic and inflammatory diseases. nih.govfrontiersin.org
The future development of N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine and its next-generation analogues will rely on a multidisciplinary approach that combines rational drug design, comprehensive preclinical characterization, and carefully designed clinical trials to navigate the complexities of the HIF signaling pathway and deliver safe and effective therapies to patients.
Q & A
Basic Research Questions
Q. What synthetic routes are available for preparing N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine, and what are their critical optimization steps?
- Methodology : A common approach involves coupling 3-hydroxypyridine-2-carboxylic acid with glycine via carbodiimide-mediated activation (e.g., EDC/HOBt). Key steps include:
- Activation of the carboxylic acid : Use EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to form an active ester intermediate, minimizing racemization .
- pH control : Maintain a slightly acidic medium (pH 4–6) during coupling to stabilize the pyridine-hydroxyl group and prevent side reactions.
- Purification : Employ reverse-phase HPLC or recrystallization from ethanol/water mixtures to isolate the product.
Q. How can the structure of N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine be confirmed using spectroscopic methods?
- Methodology :
- NMR : Analyze -NMR for characteristic peaks:
- Pyridine protons: δ 7.5–8.5 ppm (split due to hydroxyl group at C3).
- Glycine α-protons: δ 3.8–4.2 ppm (split into a doublet due to coupling with the amide bond).
- Mass spectrometry (MS) : Confirm molecular weight via ESI-MS (expected [M+H] for CHNO: 197.06).
- IR spectroscopy : Look for amide C=O stretch (~1650 cm) and pyridine-OH stretch (~3200 cm) .
Q. What strategies are recommended for determining the aqueous solubility of N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine?
- Methodology :
- Shake-flask method : Saturate buffered solutions (pH 1–12) with the compound, agitate for 24h at 25°C, and quantify solubility via UV-Vis spectroscopy (λ ~270 nm for pyridine derivatives).
- HPLC calibration : Use a pre-validated HPLC method with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to measure concentration in supernatant .
Advanced Research Questions
Q. How can computational modeling predict the metal-chelating behavior of N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine?
- Methodology :
- DFT calculations : Optimize geometry using B3LYP/6-31G(d) to identify binding sites (pyridine-OH and amide carbonyl).
- Molecular docking : Simulate interactions with transition metals (e.g., Cu, Fe) to predict stability constants (log K).
- Validation : Compare with experimental data from UV-Vis titration (e.g., spectral shifts upon metal addition) .
Q. What experimental designs can resolve contradictions in reported bioactivity data for this compound?
- Methodology :
- Dose-response assays : Test across a wide concentration range (1 nM–100 µM) in multiple cell lines (e.g., HEK293, HepG2) to identify cell-type specificity.
- Metabolic stability testing : Incubate with liver microsomes to assess degradation rates, which may explain variability in in vivo vs. in vitro results.
- Control for impurities : Use LC-MS to verify compound purity (>98%) and rule out confounding effects from synthetic byproducts .
Q. How can isotopic labeling (e.g., N-glycine) be utilized to study the metabolic fate of N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine?
- Methodology :
- Synthesis : Incorporate N-glycine during coupling to create an isotopically labeled analog.
- Tracer studies : Administer the labeled compound to model organisms (e.g., rodents) and analyze metabolites via LC-MS/MS.
- Pathway mapping : Identify cleavage products (e.g., free glycine, hydroxylated pyridine derivatives) to elucidate degradation pathways .
Notes
- Methodological focus : Answers emphasize experimental protocols over theoretical definitions.
- Advanced techniques : Isotopic labeling and computational modeling are highlighted to address research depth.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
